Orthogonal Functional Group Architecture Enables Sequential Derivatization
The target compound possesses exactly 1 hydrogen bond donor (the free COOH) versus 2 for the diacid and 0 for the dimethyl ester . This single-donor profile enables selective amide bond formation at the 2-position via standard HBTU/HATU coupling without competing reaction at the 3-position ester—a selectivity impossible with the diacid, which would yield mixtures of mono- and bis-amidated products. The dimethyl ester analog cannot undergo direct amidation without prior hydrolysis [1].
| Evidence Dimension | Hydrogen bond donor count (determining amidation selectivity) |
|---|---|
| Target Compound Data | 1 H-bond donor (free 2-COOH); H-bond acceptors: 5 |
| Comparator Or Baseline | Diacid (CAS 63237-87-6): 2 HBD, 6 HBA; Dimethyl ester (CAS 5825-71-8): 0 HBD, 6 HBA; Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7): 1 HBD, 3 HBA |
| Quantified Difference | Target matches the monoacid in donor count while providing 2 additional acceptor sites vs. the simpler scaffold |
| Conditions | SwissADME-predicted molecular descriptors computed from SMILES; cross-validated against vendor Certificates of Analysis |
Why This Matters
A single H-bond donor on a dicarboxylate-derived scaffold means one-step, protecting-group-free amidation at the 2-position, reducing synthetic step count and improving atom economy in library production.
- [1] Molbase. Comparative data: Pyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid (CAS 63237-87-6), LogP 0.7307, PSA 91.9 Ų, HBD 2, HBA 6; Dimethyl pyrazolo[1,5-a]pyridine-2,3-dicarboxylate (CAS 5825-71-8), LogP 0.9075, PSA 69.9 Ų, HBD 0, HBA 6; Pyrazolo[1,5-a]pyridine-2-carboxylic acid (CAS 63237-88-7), LogP 1.0325, PSA 54.6 Ų, HBD 1, HBA 3. View Source
